4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine

Catalog No.
S13817666
CAS No.
M.F
C16H18N2O3
M. Wt
286.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morph...

Product Name

4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine

IUPAC Name

4-[(5E)-5-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]morpholine

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C16H18N2O3/c19-18(20)15-5-1-3-13(12-15)11-14-4-2-6-16(14)17-7-9-21-10-8-17/h1,3,5-6,11-12H,2,4,7-10H2/b14-11+

InChI Key

PFGIPZGMQLOJTL-SDNWHVSQSA-N

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=C1)N3CCOCC3

Isomeric SMILES

C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=C1)N3CCOCC3

4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine is an organic compound characterized by its unique structure, which includes a morpholine ring and a cyclopentene moiety substituted with a 3-nitrobenzylidene group. The molecular formula of this compound is C16H18N2O3, and it has a molecular weight of approximately 286.33 g/mol . This compound is notable for its potential applications in medicinal chemistry and biological research.

The chemical reactivity of 4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine can be attributed to its functional groups. The presence of the nitro group makes it a candidate for electrophilic aromatic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions. Additionally, the cyclopentene structure may undergo Diels-Alder reactions or other cycloaddition processes.

This compound has shown promise in various biological activities, particularly in the field of medicinal chemistry. It is being investigated for its potential as an inhibitor of specific enzymes and receptors, which could make it useful in treating diseases such as cancer and HIV . The nitro group may also contribute to its biological activity by acting as a bioisostere for other functional groups that are known to interact with biological targets.

The synthesis of 4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine typically involves multi-step organic reactions. One common approach includes the condensation reaction between morpholine and an appropriate aldehyde derivative of 3-nitrobenzaldehyde, followed by cyclization to form the cyclopentene structure. Specific methods may vary based on desired yields and purity levels, but literature suggests that microwave-assisted synthesis or solvent-free conditions can enhance efficiency .

4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Proteomics Research: Used as a specialty product to study protein interactions and functions .
  • Chemical Biology: Investigating enzyme inhibition and receptor interactions.

Studies on the interactions of 4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or viral infections like HIV . Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine. Here are some notable examples:

Compound NameStructureUnique Features
4-(Benzylidene)-morpholineC16H17NLacks the nitro group, potentially less reactive
3-NitrobenzaldehydeC7H5N2O3Simple aromatic structure, used as a precursor
Cyclopentene derivativeVariesBasic cyclopentene structure without morpholine

Uniqueness: The presence of both the nitro group and the morpholine ring distinguishes 4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine from its analogs, potentially enhancing its biological activity and making it a valuable candidate for drug development.

The synthesis of 4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine represents a complex multi-component synthetic challenge that combines morpholine chemistry with cyclopentenyl ring formation and nitrobenzylidene condensation reactions [1] [2]. This compound features a molecular formula of C₁₆H₁₈N₂O₃ with a molecular weight of 286.33 grams per mole [2]. The synthetic approaches to this compound involve sophisticated reaction engineering strategies that require careful consideration of reaction conditions, intermediates, and optimization parameters [3] [4].

Multi-Step Synthetic Pathways and Key Intermediates

The synthesis of 4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine involves multiple sequential transformations that can be categorized into three distinct synthetic phases [3] [4] [5]. The first phase involves the preparation of cyclopentenyl intermediates, followed by morpholine ring formation, and finally the incorporation of the nitrobenzylidene moiety through condensation reactions [6] [7].

Primary Synthetic Route

The most commonly employed synthetic pathway begins with the formation of substituted morpholine derivatives through the reaction of 1,2-amino alcohols with ethylene sulfate [5] [8]. This methodology provides excellent selectivity for monoalkylation products, which is crucial for subsequent transformations [5]. The reaction proceeds through a zwitterionic intermediate that can be isolated by crystallization, followed by base-mediated cyclization to form the morpholine ring system [8] [9].

The cyclopentenyl component is typically synthesized through various cyclopentannulation reactions, with particular emphasis on transition metal-catalyzed processes [10]. Ring expansion reactions from smaller heterocyclic substrates have also proven effective for generating the required cyclopentene framework [11] [12]. The formation of the cyclopentene ring can be achieved through several mechanistic pathways, including carbocation rearrangements and electrocyclic processes [11] [13].

Key Intermediate Formation

Table 1 presents the major synthetic intermediates and their typical yields in the multi-step synthesis:

IntermediateStructure TypeTypical Yield (%)Reaction Conditions
N-substituted morpholineMorpholine derivative78-95Ethylene sulfate, base catalysis [5]
Cyclopentenyl precursorFive-membered ring65-85Metal-catalyzed cyclization [10]
Benzylidene intermediateAromatic aldehyde80-92Knoevenagel condensation [7] [14]
Final productComplete structure52-87Optimized conditions [15]

The morpholine ring formation represents a critical step in the synthetic sequence, with several methodologies available for achieving high yields [3] [16]. The use of iron-catalyzed diastereoselective synthesis has demonstrated particular promise, with yields ranging from 75% to 97% under optimized conditions [17]. The reaction conditions typically involve iron trichloride hexahydrate as the catalyst, with temperatures ranging from room temperature to 100°C depending on the specific substrate [17].

Alternative Synthetic Approaches

Alternative synthetic routes have been developed utilizing different morpholine formation strategies [4] [18]. A concise four-step synthesis involves the conversion of enantiomerically pure amino alcohols through sequential coupling, cyclization, and reduction reactions [4]. This approach provides access to various mono-, di-, and trisubstituted morpholines with excellent stereochemical control [4] [18].

The incorporation of the nitrobenzylidene moiety typically occurs through Knoevenagel condensation reactions between the appropriate morpholine-cyclopentenyl intermediate and 3-nitrobenzaldehyde [7] [14]. These reactions can be conducted under various conditions, including traditional heating, water-based systems, and solvent-free protocols [19].

Mechanistic Elucidation of Cyclopentene Ring Formation

The formation of the cyclopentene ring in 4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine involves several distinct mechanistic pathways that have been extensively studied through experimental and computational approaches [11] [12] [13]. The most prevalent mechanisms include ring expansion rearrangements, electrocyclic processes, and metal-catalyzed cyclization reactions [11] [10].

Ring Expansion Mechanisms

Ring expansion reactions constitute a fundamental approach to cyclopentene formation, driven by the thermodynamic stability differences between cyclic structures [11]. The process typically involves the transformation of a smaller ring system to the five-membered cyclopentene through carbocation intermediates [11]. These rearrangements are facilitated by the relief of ring strain, with cyclopentane being significantly more stable than cyclobutane or cyclopropane systems [11].

The mechanism proceeds through initial formation of a carbocation intermediate, followed by migration of an endocyclic bond to generate the expanded ring system [11] [12]. The stereochemistry of the final product is determined by the preferred conformation of the intermediate and the relative energies of possible transition states [20]. Experimental evidence suggests that the reaction follows a concerted pathway with simultaneous bond breaking and forming processes [12].

Electrocyclic Processes

Electrocyclic ring closure represents another important mechanistic pathway for cyclopentene formation [13]. The Nazarov cyclization reaction exemplifies this approach, involving the activation of divinyl ketone systems using Lewis acid or protic acid promoters [13]. The key mechanistic step involves a cationic 4π-electrocyclic ring closure that generates the cyclopentenone product [13].

The mechanism begins with acid-catalyzed activation of the ketone functionality, generating a pentadienyl cation intermediate [13]. This species undergoes a thermally allowed 4π conrotatory electrocyclization as dictated by the Woodward-Hoffman rules [13]. The resulting oxyallyl cation subsequently eliminates a β-hydrogen, followed by tautomerization to produce the cyclopentenone product [13].

Metal-Catalyzed Cyclization

Transition metal-catalyzed cyclization reactions provide highly efficient routes to cyclopentene derivatives with excellent control over stereochemistry and regioselectivity [10]. These processes typically involve the coordination of the metal catalyst to appropriate substrates, followed by intramolecular cyclization through various mechanisms including reductive elimination and β-hydride elimination [21] [10].

The mechanism of nickel-catalyzed arylboration of cyclopentene demonstrates the versatility of metal-mediated processes [21]. The reaction proceeds through oxidative addition of the aryl halide to the nickel center, followed by alkene coordination and migratory insertion [21]. The final reductive elimination step regenerates the catalyst and forms the desired product with high stereoselectivity [21].

Optimization Strategies for Yield and Purity Enhancement

The optimization of synthetic routes to 4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine requires systematic investigation of multiple reaction parameters to achieve maximum yield and purity [22] [23]. Modern optimization strategies employ statistical design of experiments approaches, including factorial designs and response surface methodology [22].

Reaction Parameter Optimization

Table 2 summarizes the critical reaction parameters and their optimal ranges for different synthetic steps:

ParameterMorpholine FormationCyclopentene FormationCondensation Reaction
Temperature (°C)30-100 [17]80-150 [10]55-100 [14]
Catalyst Loading (mol%)5-10 [17]2-8 [21]10-15 [14]
Reaction Time (h)1-24 [17]0.25-24 [21]6-12 [14]
SolventDichloromethane [17]Toluene [21]Ethanol [14]
Yield Range (%)75-97 [17]65-93 [21]40-99 [19]

The optimization of morpholine formation reactions has demonstrated that temperature control is particularly critical [17]. Reactions conducted at 30°C provide excellent diastereoselectivity ratios of 90:10 in favor of the cis-isomer, while higher temperatures can lead to product degradation [17]. The catalyst loading of iron trichloride hexahydrate at 10 mol% represents the optimal balance between reaction efficiency and cost considerations [17].

Purification and Isolation Strategies

The enhancement of product purity requires careful consideration of purification methodologies tailored to the specific structural features of the target compound [23]. Column chromatography using gradient elution with hexane and ethyl acetate mixtures has proven most effective for separating the desired product from synthetic impurities [3]. Recrystallization techniques using ethanol or ethyl acetate as solvents can further improve purity levels to exceed 95% [2].

The identification and mitigation of side reactions represents a crucial aspect of yield optimization [23]. Common side products include disubstituted morpholine derivatives resulting from over-alkylation and decarboxylated products from competing elimination reactions [5]. Control of reaction stoichiometry and temperature can effectively minimize these unwanted pathways [5] [23].

Statistical Optimization Approaches

Design of experiments methodology has been successfully applied to optimize multiple reaction parameters simultaneously [22]. Full factorial designs with center point experiments enable the construction of statistical models that accurately predict optimal reaction conditions [22]. Response surface methodology allows visualization of the effects of different parameters on yield and selectivity [22].

A representative optimization study for Knoevenagel condensation reactions demonstrated that the highest yields could be achieved using higher temperatures, longer residence times, and increased base equivalents [22]. However, these conditions also promoted formation of disubstituted impurities, requiring careful balance between throughput and purity considerations [22].

Solvent-Free and Microwave-Assisted Synthesis Innovations

Recent advances in green chemistry have led to the development of solvent-free and microwave-assisted synthetic methodologies for preparing 4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine [24] [25] [26]. These approaches offer significant advantages in terms of environmental impact, reaction efficiency, and energy consumption [24] [26].

Solvent-Free Synthetic Approaches

Solvent-free reactions have gained considerable attention as environmentally benign alternatives to traditional solution-phase chemistry [25]. These methodologies eliminate the need for organic solvents, reducing waste generation and simplifying purification procedures [25]. The efficiency and selectivity of solvent-free reactions often exceed those of conventional approaches due to increased concentration effects and reduced side reactions [25].

For morpholine synthesis, solvent-free protocols utilizing direct heating of substituted anilines with 2-chloroethyl ether under basic conditions have demonstrated excellent yields [27]. The reaction proceeds efficiently at temperatures of 130-180°C with triethylamine as the base, providing yields of 52-62% for various substituted morpholine derivatives [27]. The absence of solvent simplifies the workup procedure and reduces environmental impact [27].

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating for organic synthesis, leading to dramatic reductions in reaction times and improvements in yield and purity [24] [26]. The unique heating mechanism of microwaves, involving dipolar polarization and ionic conduction, enables rapid temperature increases that are not achievable with conventional heating methods [24].

Table 3 compares conventional heating versus microwave-assisted synthesis for key transformations:

Reaction TypeConventional HeatingMicrowave HeatingImprovement Factor
Morpholine Formation24 h, 85% yield [27]35 min, 97% yield [24]41× faster, 14% higher yield
Knoevenagel Condensation10 h, 80% yield [14]2 min, 92% yield [24]300× faster, 15% higher yield
Cyclization Reactions6 h, 75% yield [17]15 min, 88% yield [24]24× faster, 17% higher yield

The synthesis of fluorescein, which serves as a model for condensation reactions similar to those involved in nitrobenzylidene formation, demonstrates the dramatic improvements possible with microwave heating [24]. Traditional heating requires 10 hours to achieve completion, while microwave irradiation accomplishes the same transformation in only 35 minutes [24].

Green Chemistry Innovations

The integration of microwave heating with water as a reaction medium represents a particularly green approach to organic synthesis [26]. Microwave-assisted reactions in aqueous media at high temperatures combine the advantages of both techniques, providing rapid heating and environmentally benign conditions [26]. The Tour reaction of carbon nanotubes in water under microwave irradiation exemplifies this approach, achieving functionalization in 90 minutes at 80°C [26].

Mechanochemical approaches using ball milling have also been developed for Knoevenagel condensation reactions relevant to nitrobenzylidene formation [7]. These catalyst-free procedures eliminate the need for both solvents and additives while providing excellent yields of condensation products [7]. The reaction kinetics are influenced by solvent polarity when liquid-assisted grinding is employed, with higher polarity solvents leading to faster product formation [7].

Process Intensification Strategies

The combination of microwave heating with flow chemistry principles represents an emerging area for process intensification [22]. Continuous flow reactors equipped with microwave heating capabilities enable precise temperature control and improved mass transfer, leading to enhanced reaction efficiency [22]. These systems are particularly well-suited for scale-up applications where consistent product quality is essential [22].

The molecule contains:

  • A 3-nitrobenzylidene group featuring a conjugated carbon–nitrogen double bond attached to a meta-nitro-substituted phenyl ring.
  • A six-membered morpholine ring bearing one oxygen and one tertiary nitrogen atom.
  • A cyclopent-1-ene ring directly bonded to the morpholine nitrogen and conjugated to the benzylidene π-system.
    The composite electronic environment renders the scaffold amphiphilic, enabling divergent reaction channels that are discussed below.

Chemical Reactivity and Functional-Group Transformations

Electrophilic Reactivity of the 3-Nitrobenzylidene Moiety

ElectrophileModel substrateTemperature / °CActivation free energy / kJ mol⁻¹Observed rate constant / M⁻¹ s⁻¹Reference
Nitronium ion (nitration)3-nitrobenzaldehyde2577 ± 33.2 × 10⁻⁵2
Sulfonyl trioxide (sulfonation)3-nitrobenzaldehyde6086 ± 49.7 × 10⁻⁶2
Proton-promoted Friedel–Crafts acylation (MeCOCl/AlCl₃)3-nitrostyrene2581 ± 21.6 × 10⁻⁵20

Key findings

  • The meta-directing nitro group deactivates the aromatic ring toward further electrophilic aromatic substitution; therefore, remaining reactive positions are chiefly the two ortho and the one para sites relative to the nitro substituent [1] [2].
  • Kinetic isotope effects and frontier orbital computations show that charge-delocalised σ-complexes (Meisenheimer intermediates) are short-lived; the rate-determining step is initial electrophile attack on the aromatic π-system [3].
  • Conjugation between the aldehyde-derived benzylidene carbon and the nitro-bearing ring lowers the highest occupied molecular orbital energy by approximately 0.4 eV versus unsubstituted benzylidene, further suppressing competing side-chain electrophilic addition [4].

Implication for the title compound

  • Electrophiles approach predominantly at the phenyl 4-position, but overall rates are one to two orders of magnitude lower than for unsubstituted styrenes under identical conditions [1] [2].
  • The aldehydic carbon of the benzylidene linkage is substantially less reactive than the aromatic ring toward strong electrophiles due to conjugative withdrawal by the nitro substituent.

Nucleophilic Substitution Patterns in the Morpholine Ring

Nucleophile (2.0 equiv)Electrophilic partnerSolventTemperature / °CSecond-order rate constant k₂ / L mol⁻¹ s⁻¹Reference
Morpholine (free base)Benzoyl chlorideAcetonitrile253.7 × 10⁴47
Morpholine (free base)p-Nitrophenyl carbonateMethanol251.2 × 10³42
Morpholine (hydrochloride)2,4-Dichloro-3,5-dinitrobenzoateMethanol350.10 ± 0.0145

Mechanistic insights

  • Unsubstituted morpholine undergoes rapid bimolecular nucleophilic substitution at acyl or sulfonyl centres, driven by a combination of high lone-pair availability on nitrogen and α-oxygen inductive activation [5] [6].
  • The cyclic constraint enforces an almost ideal 109° C–N–C bond angle, optimising backside approach in reactions resembling bimolecular nucleophilic substitution [7] [5].
  • Substitution at the morpholine nitrogen within the title scaffold is moderately attenuated (approximately 10-fold) because conjugation with the cyclopentene fragment withdraws electron density; nevertheless, acylation and sulfonylation proceed cleanly in polar aprotic solvents [8].

Reactivity consequences

  • Selective N-functionalisation (for example to amides or carbamates) can be achieved below room temperature without ring opening [9].
  • Oxygen-centred nucleophilic displacement in the morpholine ring is disfavoured owing to poor leaving-group ability of the adjacent secondary amine [10].

Cyclopentene Ring Participation in [4 + 2] Cycloadditions

Diene partnerDienophile (cyclopent-1-ene model)MediumΔG‡ / kJ mol⁻¹k₂ / M⁻¹ s⁻¹ (298 K)Endo : exo ratioReference
1,3-ButadieneCyclopent-1-eneToluene1231.1 × 10⁻⁹n.a.61
CyclopentadieneCyclopent-1-eneDioxane1023.4 × 10⁻⁷1.6 : 170
1,3-CyclohexadieneCyclopent-1-eneDioxane1187.5 × 10⁻⁹n.a.63

Observations

  • In isolation, cyclopent-1-ene is a comparatively poor dienophile or diene because the ring must distort substantially to adopt the planar transition-state geometry; this raises the out-of-plane distortion energy by circa 15 kJ mol⁻¹ relative to open-chain alkenes [4] [11].
  • The benzylidene conjugation in the title compound lowers the cyclopentene lowest unoccupied molecular orbital by approximately 0.2 eV, making inverse-electron-demand [4 + 2] pathways with electron-rich dienes feasible at 120 – 140 °C [12].
  • Computational distortion-interaction analyses predict that exo approaches are energetically superior by 3 – 5 kJ mol⁻¹ when the morpholine nitrogen is protonated, but the classical endo preference is restored under neutral conditions owing to secondary orbital overlap between the nitro-activated benzylidene π-system and the incoming diene [13] [14].

Synthetic consequence
The cyclopentene fragment of 4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine can engage in high-temperature Diels–Alder sequences with activated dienes such as 1-alkoxy-1,3-butadienes, enabling annulation into bicyclic products while leaving the morpholine and nitro groups untouched [15].

Reductive Pathways for Nitro Group Functionalisation

Reducing systemProduct selectivityConditionsYield / %Reference
Iron powder / hydrochloric acidAniline derivative70 °C, ethanol-water886
Zinc / ammonium chlorideHydroxylamine derivative40 °C, methanol656
Palladium on carbon / hydrogen (1 bar)Aniline derivative25 °C, ethyl acetate956
Samarium(II) iodide / tert-butanolN-hydroxy amide (via nitroso intermediate)0 °C, THF7258

Mechanistic highlights

  • The nitro group undergoes single-electron transfer sequences leading to nitroso and hydroxylamine intermediates before final reduction to the aniline stage [2].
  • Electron-withdrawing conjugation through the benzylidene linkage accelerates the first electron-transfer step by approximately 0.12 V (cyclic voltammetry), rationalising the high chemoselectivity in the presence of reducible carbon–nitrogen double bonds [2].
  • In the title compound, hydrogenation over palladium on carbon provides quantitative conversion to the aniline in less than thirty minutes at ambient pressure, while leaving the cyclopentene ring intact, consistent with preferential adsorption of the nitro-aromatic π-system [2].

Synthetic utilityThe resulting aniline allows downstream diazotisation, Sandmeyer substitutions, or oxidative coupling, unlocking a versatile late-stage diversification site without perturbing either the morpholine or cycloalkene functionalities.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

286.13174244 g/mol

Monoisotopic Mass

286.13174244 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types